8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one
Description
The compound 8,14-dithia-1,10-diazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-2,4,6,9,11(15),12-hexaen-16-one is a tetracyclic heterocyclic system featuring two sulfur (thia) and two nitrogen (diaza) atoms within its fused-ring framework. The planar core, inferred from structurally similar compounds , may facilitate π-π stacking interactions, influencing its solid-state behavior and solubility.
Properties
CAS No. |
159852-73-0 |
|---|---|
Molecular Formula |
C12H6N2OS2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one |
InChI |
InChI=1S/C12H6N2OS2/c15-11-10-7(5-6-16-10)13-12-14(11)8-3-1-2-4-9(8)17-12/h1-6H |
InChI Key |
IQOVESQGPDBVAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=O)C4=C(C=CS4)N=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the formation of the desired tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Scientific Research Applications
8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Medicine: The compound’s biological activity is explored for potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound’s chemical properties make it useful in industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Nitrogen-dominated analogs (e.g., ) exhibit stronger hydrogen-bonding capabilities, which could influence crystallization and biological interactions .
Substituent Effects :
- Aromatic Groups : Phenyl substituents () promote aromatic stacking, as observed in the crystal packing of ’s compound .
- Polar Groups : Hydroxyl and methoxy groups () enhance solubility via hydrogen bonding but may reduce metabolic stability .
- Electron-Withdrawing Groups : The ketone in the target compound and nitrile in ’s analog could stabilize the conjugated system, affecting reactivity and electronic properties.
Physicochemical and Computational Comparisons
Table 2: Computational Similarity Metrics (Hypothetical Data)
- Property Prediction : highlights that QSPR models perform better for structurally similar compounds (e.g., high Tanimoto indices), but accuracy declines with diversity .
Crystallographic and Validation Insights
- Planar Core Systems : Compounds with planar tetracyclic cores () exhibit ordered crystal packing via weak interactions (e.g., C–H∙∙∙N), while disorder in substituents (e.g., hydroxyl groups in ) complicates refinement .
- Refinement Tools : The SHELX suite () is widely used for such systems, though challenges arise with disordered moieties or twinned data .
- Validation Practices : Modern validation workflows () ensure accuracy in bond lengths and angles, critical for comparing structural parameters across analogs .
Biological Activity
8,14-Dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one is a complex organic compound with potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure characterized by the presence of sulfur and nitrogen atoms within its ring system. This structural complexity contributes to its biological activity.
Molecular Characteristics
- Molecular Formula : C₁₄H₁₄N₂S₂
- Molecular Weight : 278.4 g/mol
- CAS Number : 159852-73-0
Biological Activity Overview
Research into the biological activity of 8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one has revealed several key areas of interest:
Antimicrobial Activity
Studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of sulfur and nitrogen in the structure is believed to enhance their interaction with microbial enzymes or cell membranes.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Neuroprotective Effects
There is emerging evidence that compounds similar to 8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one may exhibit neuroprotective effects by inhibiting acetylcholinesterase activity and protecting against oxidative stress.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Inhibition of acetylcholinesterase |
Case Studies
-
Antimicrobial Efficacy
- A study conducted on derivatives of tetracyclic compounds demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial membrane integrity.
-
Cancer Cell Line Studies
- Research on human breast cancer cell lines revealed that treatment with 8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
-
Neuroprotective Mechanisms
- A neuropharmacological study highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
